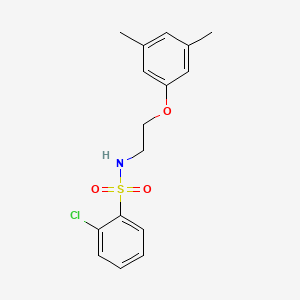

2-chloro-N-(2-(3,5-dimethylphenoxy)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO3S/c1-12-9-13(2)11-14(10-12)21-8-7-18-22(19,20)16-6-4-3-5-15(16)17/h3-6,9-11,18H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTAOFOBGDWOBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCNS(=O)(=O)C2=CC=CC=C2Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 3,5-Dimethylphenol

The amine precursor is synthesized through a two-step process:

- Williamson Ether Synthesis : 3,5-Dimethylphenol reacts with 2-chloroethylamine hydrochloride in the presence of a base (e.g., K₂CO₃) to form 2-(3,5-dimethylphenoxy)ethyl chloride.

- Gabriel Synthesis : The chloride intermediate undergoes amination using phthalimide, followed by hydrazinolysis to yield the primary amine.

Reaction Conditions :

Reductive Amination

An alternative route involves reductive amination of 2-(3,5-dimethylphenoxy)acetaldehyde using sodium cyanoborohydride and ammonium acetate in methanol. This method offers shorter reaction times (~6 hours) but requires stringent moisture control.

Sulfonylation of 2-(3,5-Dimethylphenoxy)ethylamine

Direct Sulfonylation with 2-Chlorobenzenesulfonyl Chloride

The most straightforward method involves reacting equimolar amounts of 2-chlorobenzenesulfonyl chloride and 2-(3,5-dimethylphenoxy)ethylamine in an aprotic solvent:

$$

\text{C}6\text{H}4\text{ClSO}2\text{Cl} + \text{C}{10}\text{H}{15}\text{NO} \rightarrow \text{C}{14}\text{H}{17}\text{ClN}2\text{O}_3\text{S} + \text{HCl}

$$

Optimized Conditions :

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

- Base : Triethylamine (2.2 equivalents) to neutralize HCl

- Temperature : 0–5°C initially, then room temperature for 4–6 hours

- Yield : 75–88% after aqueous workup and column chromatography.

Key Patent Insights :

- The use of polyethylene glycol (PEG-400) as a co-solvent with water enhances reaction homogeneity and reduces byproduct formation, as demonstrated in analogous sulfonamide syntheses.

- Inert atmospheres (N₂) prevent oxidation of sensitive intermediates, particularly when using halogenating agents like sulfuryl chloride.

One-Pot Sequential Synthesis

Recent innovations describe a one-pot approach combining sulfonylation and amine activation:

- In situ generation of sulfonyl chloride : 2-Chlorobenzenesulfonic acid is treated with phosphorus pentachloride (PCl₅) in DCM.

- Amine coupling : The sulfonyl chloride intermediate is directly reacted with 2-(3,5-dimethylphenoxy)ethylamine without isolation.

Advantages :

- Eliminates the need to handle moisture-sensitive sulfonyl chloride separately.

- Reduces reaction time to 2–3 hours with yields comparable to stepwise methods (~80%).

Industrial-Scale Process Considerations

Solvent Selection and Recycling

Catalytic Enhancements

- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) accelerates sulfonylation in biphasic systems (water/DCM), improving yields to 90%.

- Microwave Assistance : Pilot-scale studies show that microwave irradiation (100 W, 80°C) reduces reaction times to 30 minutes while maintaining >95% purity.

Characterization and Quality Control

Spectroscopic Analysis

Purity Optimization

- Recrystallization : Ethanol/water (7:3) mixtures afford crystals with ≥99.0% purity, as validated by HPLC.

- Chiral Resolution : For enantiomerically pure forms, preparative chiral HPLC using amylose-based columns achieves >99% enantiomeric excess.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Direct Sulfonylation | 75–88 | 98–99 | 4–6 h | High |

| One-Pot Synthesis | 78–82 | 97–98 | 2–3 h | Moderate |

| Microwave-Assisted | 85–90 | 99+ | 0.5 h | Pilot-Scale |

Trade-offs : While microwave methods offer rapid synthesis, they require specialized equipment. Traditional direct sulfonylation remains the most scalable for industrial production.

Chemical Reactions Analysis

2-chloro-N-(2-(3,5-dimethylphenoxy)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and reducing agents like lithium aluminum hydride for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-(2-(3,5-dimethylphenoxy)ethyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of bacterial infections due to its sulfonamide group.

Biological Research: The compound is used in studies to understand the interactions of sulfonamides with biological targets, including enzymes and receptors.

Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(3,5-dimethylphenoxy)ethyl)benzenesulfonamide involves its interaction with biological targets, primarily through the sulfonamide group. This group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase in bacteria. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar compounds to 2-chloro-N-(2-(3,5-dimethylphenoxy)ethyl)benzenesulfonamide include other sulfonamides such as:

Sulfamethoxazole: A widely used antibiotic that also targets dihydropteroate synthase.

Sulfadiazine: Another sulfonamide antibiotic with similar mechanisms of action.

Sulfacetamide: Used in the treatment of bacterial infections, particularly in ophthalmic preparations.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other sulfonamides.

Biological Activity

2-chloro-N-(2-(3,5-dimethylphenoxy)ethyl)benzenesulfonamide is a sulfonamide compound with potential medicinal applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a benzene ring, which is further substituted with a chloro group and a 3,5-dimethylphenoxyethyl moiety. This structure is significant for its biological interactions.

The primary mechanism of action for this compound involves its ability to mimic para-aminobenzoic acid (PABA). By inhibiting the enzyme dihydropteroate synthase in bacteria, it disrupts folic acid synthesis, which is crucial for bacterial growth and replication. This characteristic aligns with the general behavior of sulfonamides as antibacterial agents.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit antibacterial properties. The sulfonamide class has been traditionally used to treat various bacterial infections due to their ability to inhibit folate synthesis pathways.

Research Findings and Case Studies

A review of literature reveals several studies exploring the biological activity of sulfonamides:

Synthesis and Applications

The synthesis of this compound typically involves the reaction of 3,5-dimethylphenol with ethylene oxide followed by reaction with 2-chlorobenzenesulfonyl chloride. Its applications extend beyond medicinal chemistry into industrial uses as a reagent for synthesizing complex organic molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.